molecular formula C18H21NO2S B5609172 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

1-[(2,4,6-Trimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B5609172
M. Wt: 315.4 g/mol
InChI Key: YDUJUUVGZIPXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4,6-Trimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C18H21NO2S and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(mesitylsulfonyl)-1,2,3,4-tetrahydroquinoline is 315.12930009 g/mol and the complexity rating of the compound is 472. The solubility of this chemical has been described as 1.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-[(2,4,6-Trimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological evaluations, highlighting relevant case studies and research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of tetrahydroquinoline derivatives with sulfonylating agents. The structure features a tetrahydroquinoline core substituted with a sulfonyl group derived from 2,4,6-trimethylphenyl.

Anticancer Properties

Recent studies have evaluated the anticancer activity of tetrahydroquinoline derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • Case Study : A study on related tetrahydroquinoxaline sulfonamide derivatives demonstrated significant antiproliferative effects on human colon cancer cells (HT-29) using the MTT assay. Compounds exhibited over 30% inhibition at concentrations of 10 μM after 48 hours of incubation .
CompoundIC50 (μM)Mechanism of Action
I-75.0Inhibits tubulin polymerization
I-198.0Induces G2/M cell cycle arrest

The biological activity of tetrahydroquinoline derivatives is often attributed to their ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation.

  • Inhibition of Tubulin Polymerization : Some derivatives act as colchicine binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest .
  • Cell Cycle Arrest : Compounds like I-7 were found to arrest the cell cycle at the G2/M phase without inducing apoptosis, suggesting alternative pathways for cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the tetrahydroquinoline core significantly affect biological activity. Electron-donating groups enhance potency compared to electron-withdrawing groups.

Summary of SAR Findings

  • Electron-donating groups (e.g., methoxy) at specific positions on the phenyl ring improve activity.
  • Hydrophobic interactions play a crucial role in binding affinity and efficacy against cancer cells.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that these compounds exhibit favorable drug-like properties. Computational models predict good absorption and distribution characteristics.

PropertyValue
Lipophilicity (LogP)3.1
SolubilityModerate
ToxicityLow (in vitro)

Q & A

Q. What are the common synthetic strategies for preparing 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline?

Basic Research Question
The compound is typically synthesized via sulfonylation of the tetrahydroquinoline core. A standard method involves reacting 1,2,3,4-tetrahydroquinoline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane. Purification is achieved via recrystallization or column chromatography .

Advanced Research Question How can regioselectivity and diastereoselectivity be controlled during sulfonylation? Advanced approaches use catalysts (e.g., HF(OTf)₄) or chiral auxiliaries to influence stereochemistry. For example, diastereomeric ratios (cis/trans) can be modulated by varying reaction temperature or solvent polarity, as seen in analogous tetrahydroquinoline sulfonyl derivatives .

Methodological Table: Key Reaction Parameters

ParameterTypical ConditionsImpact on Yield/Selectivity
BaseTriethylamineNeutralizes HCl byproduct; excess base may deactivate sulfonyl chloride
SolventDichloromethanePolar aprotic solvent favors nucleophilic substitution
Temperature0–20°CLower temps reduce side reactions (e.g., ring oxidation)
PurificationColumn chromatography (SiO₂, hexane/EtOAc)Removes unreacted sulfonyl chloride and byproducts

Q. How do structural modifications (e.g., sulfonyl substituents) influence biological activity?

Basic Research Question
The 2,4,6-trimethylphenyl sulfonyl group enhances steric bulk and electron-withdrawing effects, potentially improving binding to hydrophobic enzyme pockets. Preliminary studies on related sulfonylated tetrahydroquinolines suggest antimicrobial and anti-inflammatory activity .

Advanced Research Question What is the role of the sulfonyl group in modulating pharmacokinetic properties? The sulfonyl moiety improves metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies show that bulkier substituents (e.g., 2,4,6-trimethylphenyl) increase plasma half-life but may reduce solubility .

Comparative Table: Substituent Effects on Activity

SubstituentBiological Activity (IC₅₀)Solubility (mg/mL)
Methylsulfonyl10 μM (Anticancer)0.5
4-Fluorophenylsulfonyl8 μM (Antimicrobial)0.3
2,4,6-Trimethylphenylsulfonyl15 μM (Anti-inflammatory)0.2

Q. What analytical techniques are critical for characterizing this compound?

Basic Research Question
Standard characterization includes:

  • NMR : ¹H/¹³C NMR to confirm sulfonyl group attachment and tetrahydroquinoline ring conformation.
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing .

Advanced Research Question How can advanced NMR techniques (e.g., NOESY) resolve diastereomers? NOESY correlations identify spatial proximity between sulfonyl substituents and adjacent protons, distinguishing cis/trans isomers. For example, in 4-methyl derivatives, cross-peaks between methyl and aromatic protons confirm stereochemistry .

Q. How do data contradictions arise in studies of sulfonylated tetrahydroquinolines?

Basic Research Question
Discrepancies in reported biological activities often stem from variations in assay conditions (e.g., cell lines, incubation times) or impurity profiles (e.g., unreacted starting materials) .

Advanced Research Question How can computational modeling reconcile conflicting structure-activity data? Docking studies (e.g., using AutoDock Vina) identify binding modes that explain variable inhibition across homologs. For instance, bulky sulfonyl groups may clash with active-site residues in some targets but enhance affinity in others .

Q. What are the applications of this compound in drug discovery?

Basic Research Question
It serves as a scaffold for developing protease inhibitors (e.g., HIV-1 protease) or kinase modulators due to its rigid, planar structure and sulfonyl group’s hydrogen-bonding capacity .

Advanced Research Question How can structure-based optimization improve target selectivity? Fragment-based drug design (FBDD) identifies substituents that fill hydrophobic pockets. For example, adding a 7-amine group (as in 1-[(4-fluorophenyl)sulfonyl] derivatives) enhances selectivity for serotonin receptors over dopamine receptors .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Basic Research Question
Low yields in sulfonylation steps (40–60%) due to competing side reactions (e.g., ring oxidation). Optimizing stoichiometry (1.2:1 sulfonyl chloride:tetrahydroquinoline) and using scavengers (e.g., molecular sieves) improves efficiency .

Advanced Research Question Can flow chemistry improve scalability? Continuous-flow reactors reduce reaction times (from hours to minutes) and enhance reproducibility by maintaining precise temperature control, as demonstrated in analogous tetrahydroisoquinoline syntheses .

Q. How does the compound’s conformation impact reactivity?

Basic Research Question
The tetrahydroquinoline core adopts a half-chair conformation, positioning the sulfonyl group for nucleophilic attack. X-ray studies show bond angle distortions at nitrogen (347.9–354.6°) that influence ring strain and reactivity .

Advanced Research Question What role do weak hydrogen bonds (e.g., C–H···O) play in crystal packing? Intermolecular C14–H14···O1 interactions stabilize the lattice, affecting solubility and melting point. Comparative crystallography of homologs (e.g., tosyl vs. benzylsulfonyl) reveals packing efficiency trends .

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-13-11-14(2)18(15(3)12-13)22(20,21)19-10-6-8-16-7-4-5-9-17(16)19/h4-5,7,9,11-12H,6,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUJUUVGZIPXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321653
Record name 1-(2,4,6-trimethylphenyl)sulfonyl-3,4-dihydro-2H-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201574
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326899-59-6
Record name 1-(2,4,6-trimethylphenyl)sulfonyl-3,4-dihydro-2H-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.